molecular formula C9H11FO2 B2800753 1-(4-Fluoro-2-methoxyphenyl)ethanol CAS No. 1339915-95-5

1-(4-Fluoro-2-methoxyphenyl)ethanol

Cat. No.: B2800753
CAS No.: 1339915-95-5
M. Wt: 170.183
InChI Key: AQZVUWCKRCLTJL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluoro group and a methoxy group attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-2-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluoro-2-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas pressure can be employed. This method offers high yields and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-fluoro-2-methoxyphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Reduction of the compound can yield 1-(4-fluoro-2-methoxyphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 1-(4-Fluoro-2-methoxyphenyl)ethanone.

    Reduction: 1-(4-Fluoro-2-methoxyphenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-2-methoxyphenyl)ethanol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring.

Properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZVUWCKRCLTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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